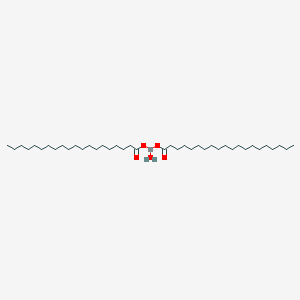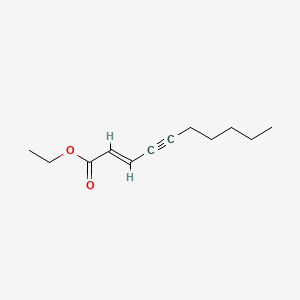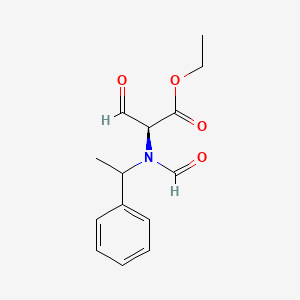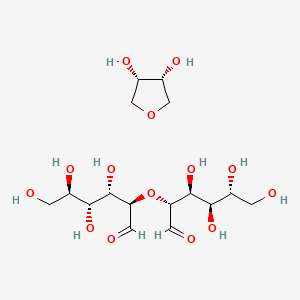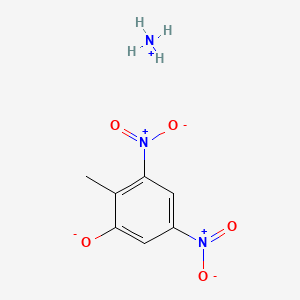![molecular formula C15H12O5S B12660019 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid CAS No. 83817-54-3](/img/structure/B12660019.png)
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid typically involves the reaction of 4-(carboxymethoxy)phenylthiol with benzoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid can be compared with similar compounds such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in the substituents attached to the aromatic ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
83817-54-3 |
|---|---|
Molecular Formula |
C15H12O5S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H12O5S/c16-14(17)9-20-10-5-7-11(8-6-10)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
OWYGKJBADUJXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


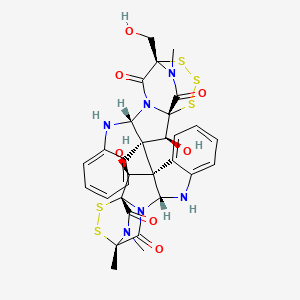
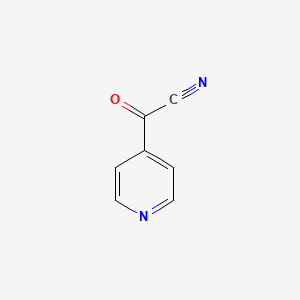
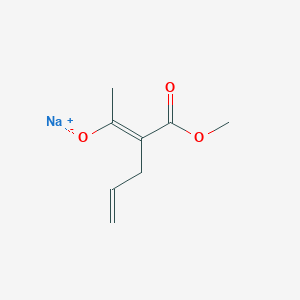


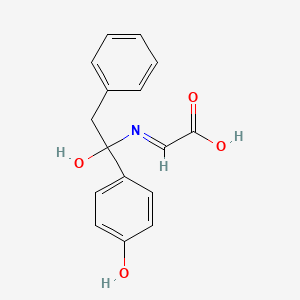
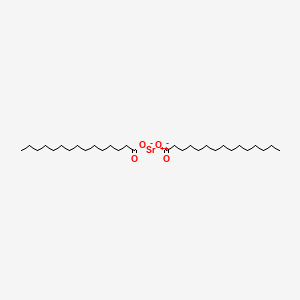
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
